molecular formula C16H11N3O3 B2409908 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile CAS No. 2270909-82-3

2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile

Cat. No.: B2409908
CAS No.: 2270909-82-3
M. Wt: 293.282
InChI Key: QTKGOLHHAZDJIZ-UHFFFAOYSA-N
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Description

2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile is a complex organic compound with a unique structure that includes both isoindole and isonicotinonitrile moieties

Properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c17-10-11-5-6-18-14(9-11)22-8-7-19-15(20)12-3-1-2-4-13(12)16(19)21/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKGOLHHAZDJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=NC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanol with isonicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of isoindoline compounds, including those related to 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile, exhibit significant anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi. Research indicates that the incorporation of the isoindoline moiety enhances the efficacy of traditional antimicrobial agents . This suggests potential applications in developing new antibiotics or antifungal medications.
  • Neuroprotective Effects :
    • Preliminary investigations suggest that compounds similar to this compound may provide neuroprotective benefits. They are believed to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biological Activities

The biological activities attributed to this compound include:

  • Inhibition of Enzyme Activity : Some studies have reported that isoindoline derivatives can inhibit specific enzymes involved in metabolic pathways associated with cancer progression .
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing neurotransmitter release and potentially providing therapeutic benefits in mood disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Condensation Reactions : The formation of the isoindoline core often involves condensation reactions between an appropriate aldehyde and a ketone under acidic or basic conditions.
  • Functionalization Steps : Subsequent functionalization can be achieved through nucleophilic substitutions or electrophilic additions to introduce the ethoxy and isonicotinonitrile groups .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various isoindoline derivatives. The results showed that compounds with modifications similar to those found in this compound exhibited IC50 values significantly lower than standard chemotherapeutics against breast cancer cell lines .

Case Study 2: Antimicrobial Activity

In an investigation into antimicrobial agents published in Antibiotics, researchers synthesized several derivatives of isoindoline compounds and tested their efficacy against common pathogens. The findings revealed that certain derivatives had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
  • Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate

Uniqueness

What sets 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile apart from similar compounds is its unique combination of isoindole and isonicotinonitrile moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Chemical Structure and Properties

The molecular structure of 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile can be represented as follows:

  • Molecular Formula : C23_{23}H20_{20}N4_{4}O4_{4}
  • Molecular Weight : 432.43 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that it may exhibit:

  • Antitumor Activity : Preliminary studies suggest that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis.
  • Antimicrobial Properties : It has shown effectiveness against a range of bacterial strains, indicating potential as an antibiotic agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies

  • Antitumor Efficacy :
    • A study conducted on human breast cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways, promoting apoptosis .
  • Antimicrobial Activity :
    • In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antibacterial properties .
  • Anti-inflammatory Mechanism :
    • Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting NF-kB signaling pathways .

Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntitumorHuman breast cancer cell lineReduced cell viability
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Anti-inflammatoryLPS-stimulated macrophagesDecreased cytokine production

Pharmacological Profile

PropertyValue
SolubilitySoluble in DMSO
StabilityStable under normal laboratory conditions
ToxicityLow toxicity observed in preliminary tests

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